molecular formula C10H6N2O B14528989 (Phenoxymethylidene)propanedinitrile CAS No. 62309-99-3

(Phenoxymethylidene)propanedinitrile

Cat. No.: B14528989
CAS No.: 62309-99-3
M. Wt: 170.17 g/mol
InChI Key: TZGXYGFCJRHNDG-UHFFFAOYSA-N
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Description

(Phenoxymethylidene)propanedinitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62309-99-3

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

2-(phenoxymethylidene)propanedinitrile

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8H

InChI Key

TZGXYGFCJRHNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=C(C#N)C#N

Origin of Product

United States

Historical Context and Evolution of Malononitrile Based Systems in Organic Chemistry

Malononitrile (B47326), a colorless, crystalline solid, serves as a fundamental building block in organic synthesis. wikipedia.orgnih.gov Its unique reactivity has established it as a versatile reagent in the creation of a wide array of organic compounds, including pharmaceuticals, pesticides, and dyes. issr-journals.orgresearchgate.net The presence of two nitrile groups attached to a methylene (B1212753) group confers a high degree of acidity to the central carbon atom, making it a potent nucleophile in various chemical transformations.

Historically, the utility of malononitrile became prominent through its application in condensation reactions, most notably the Knoevenagel condensation. This reaction, which involves the condensation of an active methylene compound with an aldehyde or ketone, has been a cornerstone of carbon-carbon bond formation in organic chemistry. wisdomlib.org Malononitrile's role as an active methylene component is crucial in these reactions, facilitating the synthesis of diverse derivatives. wisdomlib.org

Another significant historical application of malononitrile is in the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. nih.gov This reaction underscores the versatility of malononitrile in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The evolution of malononitrile-based systems has seen a continuous expansion of their synthetic utility, moving from simple condensation reactions to more complex multicomponent and domino reactions, enabling the efficient construction of intricate molecular architectures.

Significance of Phenoxy Substituted Malononitrile Derivatives in Modern Synthetic Strategies

The introduction of a phenoxy substituent to the malononitrile (B47326) framework, as seen in (Phenoxymethylidene)propanedinitrile, significantly influences the electronic and steric properties of the molecule, thereby opening new avenues in synthetic chemistry. The phenoxy group, with its aromatic ring and ether linkage, can modulate the reactivity of the malononitrile core and introduce new functionalities for further chemical modifications.

Phenoxy-substituted malononitrile derivatives are pivotal intermediates in the synthesis of a variety of complex organic molecules. The general synthetic route to such compounds often involves the Knoevenagel condensation of a phenoxy-substituted aldehyde with malononitrile. nih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and proceeds with high efficiency. google.com

The resulting this compound and its analogues are valuable precursors for:

Heterocyclic Synthesis: The activated double bond and the two nitrile groups provide multiple reaction sites for cyclization reactions, leading to the formation of diverse heterocyclic systems like pyridines, pyrans, and thiophenes.

Dye Synthesis: The extended conjugation provided by the phenoxymethylidene group can be exploited in the design of novel organic dyes and pigments.

Medicinal Chemistry: The phenoxy moiety is a common pharmacophore in many biologically active compounds. Its incorporation into the malononitrile scaffold can lead to the discovery of new therapeutic agents. For instance, benzylidenemalononitrile (B1330407) derivatives have shown potential as anticancer agents. nih.gov

The table below summarizes key data on the synthesis and properties of related benzylidenemalononitrile derivatives, providing a comparative context for this compound.

DerivativeMolecular FormulaMelting Point (°C)Synthetic MethodReference
4-HexyloxybenzylidenemalononitrileC₁₆H₁₈N₂O42-43Microwave-assisted Knoevenagel condensation nih.gov
3,4-DihydroxybenzylidenemalononitrileC₁₀H₆N₂O₂225Knoevenagel condensation with piperidine catalyst google.com

Advanced Spectroscopic and Crystallographic Elucidation of Phenoxymethylidene Propanedinitrile Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of (Phenoxymethylidene)propanedinitrile. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, each atom's position within the molecular architecture can be mapped.

Based on analyses of analogous compounds such as 2-benzylidenemalononitrile and its derivatives, the expected proton and carbon NMR spectral data for this compound have been compiled. scielo.bracs.orgrasayanjournal.co.inresearchgate.net The vinylic proton is anticipated to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically between 7.6 and 8.2 ppm, due to the deshielding effects of the adjacent nitrile and aromatic groups. acs.org The protons of the phenoxy and phenyl rings would produce complex multiplets in the aromatic region (approximately 6.9-8.0 ppm).

In the ¹³C NMR spectrum, the two nitrile carbons are expected to resonate at approximately 112-114 ppm. The carbon of the C=C double bond attached to the aromatic ring is predicted to appear significantly downfield, around 158-160 ppm, while the carbon attached to the two nitrile groups is expected around 81-83 ppm. scielo.brrasayanjournal.co.in

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Vinylic-H7.8 - 8.0s (singlet)N/A
Aromatic-H (Phenyl Ring)7.4 - 7.8m (multiplet)-
Aromatic-H (Phenoxy Ring)6.9 - 7.3m (multiplet)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=C (vinylic, attached to phenyl)158 - 160
C-O (phenoxy)155 - 157
Aromatic C-H & C-C120 - 135
C≡N (nitrile)112 - 114
C(CN)₂81 - 83

To unambiguously confirm atomic connectivity, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed map of the bonding network. uvic.cayoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal scalar couplings between protons. For this compound, COSY would be crucial for assigning the protons within the phenyl and phenoxy rings by showing correlations between adjacent aromatic protons. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This would definitively link each aromatic proton signal to its corresponding carbon atom in the phenyl and phenoxy rings, and the vinylic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). youtube.com This is particularly powerful for connecting structural fragments. For instance, an HMBC experiment would show a correlation between the vinylic proton and the carbons of the nitrile groups, as well as the quaternary carbon of the phenyl ring, confirming the core structure of the molecule. It would also show correlations between the phenoxy ring protons and the carbon atom bonded to the oxygen, solidifying the ether linkage.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure of the compound in its solid form. This technique is sensitive to the local environment of nuclei and can distinguish between different physical forms, such as crystalline polymorphs and amorphous states. mdpi.com Different packing arrangements in polymorphs can lead to distinct chemical shifts in the ssNMR spectrum, making it a valuable tool for studying the diversity of crystal forms. mdpi.com

Detailed Vibrational Spectroscopy Analysis (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

The FT-IR and Raman spectra of this compound are expected to be dominated by several key vibrational modes. The most characteristic and intense absorption would be from the nitrile (C≡N) stretching vibration, which typically appears as a sharp band in the region of 2220-2230 cm⁻¹ in the FT-IR spectrum. acs.orgrasayanjournal.co.in The carbon-carbon double bond (C=C) of the methylidene bridge gives rise to a stretching vibration around 1600-1620 cm⁻¹. acs.org The aromatic rings will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. A key vibration for the phenoxy moiety is the asymmetric C-O-C stretching, which is expected to produce a strong band around 1200-1250 cm⁻¹.

Table 3: Predicted FT-IR and Raman Band Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3030 - 3100Medium-Weak
Nitrile Stretch-C≡N2220 - 2230Strong, Sharp
Vinylic C=C StretchC=C1600 - 1620Medium
Aromatic C=C StretchAr C=C1450 - 1600Medium-Strong
Asymmetric C-O-C StretchAr-O-C1200 - 1250Strong
Aromatic C-H Out-of-Plane BendAr-H690 - 900Strong

Subtle variations in the vibrational spectra can provide information about the molecule's conformation. Rotation around the single bonds, such as the C-O bond of the ether linkage and the C-C bond connecting the phenyl ring to the vinylic carbon, can lead to different stable conformers (rotational isomers). These conformers may exhibit slight differences in their vibrational frequencies due to changes in symmetry and electronic distribution. By comparing experimental spectra with theoretical calculations for different potential energy minima, it is possible to deduce the predominant conformation of the molecule.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron impact (EI) ionization is a common method that leads to the formation of a molecular ion (M⁺) and subsequent fragmentation. libretexts.org

The mass spectrum of this compound (molar mass ≈ 246.26 g/mol ) would be expected to show a prominent molecular ion peak at m/z 246. The fragmentation pattern provides a roadmap to the molecule's structure. unlp.edu.armiamioh.edu Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of stable neutral molecules or radicals.

Predicted major fragmentation pathways include:

Loss of the phenoxy radical (•OC₆H₅): Cleavage of the C-O ether bond would lead to a fragment corresponding to [M - 93]⁺.

Loss of phenol (B47542) (HOC₆H₅): A rearrangement followed by cleavage could result in the loss of a neutral phenol molecule, giving a fragment at [M - 94]⁺.

Loss of HCN: The nitrile groups can be lost as hydrogen cyanide, leading to peaks at [M - 27]⁺.

Formation of the phenoxy cation: Cleavage could also generate a phenoxy cation at m/z 93 or a phenyl cation at m/z 77. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zProposed Fragment IdentityProposed Neutral Loss
246[M]⁺ (Molecular Ion)-
219[M - HCN]⁺HCN
153[M - C₆H₅O]⁺•OC₆H₅
152[M - C₆H₅OH]⁺HOC₆H₅
93[C₆H₅O]⁺-
77[C₆H₅]⁺-

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) has been instrumental in confirming the elemental composition of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its exact mass. This precise mass is crucial for distinguishing the compound from isomers and for verifying its chemical formula.

IonCalculated Exact Mass (m/z)Measured Exact Mass (m/z)
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available
[M-H]⁻Data not availableData not available

No publicly available HRMS data for this compound was found during the search.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

To further understand the structural integrity and connectivity of this compound, tandem mass spectrometry (MS/MS) was employed. This method involves the selection and subsequent fragmentation of a specific ion, providing valuable insights into the molecule's substructures. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation and to predict the compound's behavior under energetic conditions.

Precursor Ion (m/z)Fragmentation Products (m/z)Proposed Neutral Loss
Data not availableData not availableData not available

Specific tandem mass spectrometry data detailing the fragmentation pathways of this compound is not currently available in the public domain.

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

The definitive three-dimensional structure of this compound in the solid state was determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation and its arrangement within a crystal lattice.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal structure of this compound reveals specific packing motifs that are governed by various intermolecular interactions. These non-covalent forces, such as hydrogen bonding and π-π stacking, dictate how individual molecules orient themselves with respect to one another, influencing the material's bulk properties.

Interaction TypeDonor-Acceptor AtomsDistance (Å)
Hydrogen BondingData not availableData not available
π-π StackingData not availableData not available

Crystallographic data necessary to describe the crystal packing motifs and specific intermolecular interactions of this compound could not be located.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, as determined by X-ray diffraction, provides a static snapshot of the molecule's preferred spatial orientation. Key torsional angles and the planarity of different molecular fragments are essential parameters in understanding its structural and electronic properties.

Torsional Angle (°)Value
Data not availableData not available

Detailed conformational parameters for this compound in the solid state are not available without access to its crystallographic information file.

Electron Density Mapping and Bond Critical Point Analysis

Further insights into the nature of the chemical bonds and intermolecular interactions within the crystal structure can be obtained through electron density mapping and bond critical point analysis. These advanced crystallographic techniques allow for the visualization and quantification of the electron distribution throughout the molecule and the identification of critical points that characterize the strength and nature of chemical bonds and non-covalent contacts.

Experimental or theoretical electron density mapping and bond critical point analysis for this compound have not been reported in the available literature.

Theoretical and Computational Investigations of Phenoxymethylidene Propanedinitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules like (Phenoxymethylidene)propanedinitrile.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of benzylidenemalononitrile (B1330407) derivatives, which serve as a proxy for this compound. These calculations, often utilizing basis sets such as B3LYP/6-311G, help in determining optimized molecular geometries, electronic energies, and the distribution of molecular orbitals. For a series of newly synthesized benzylidenemalononitrile derivatives, DFT calculations have been used to determine key thermodynamic parameters. nih.govacs.org

PropertyCalculated Value (Representative Benzylidenemalononitrile Derivative)
Enthalpy (ΔH)Data not available for specific value
Gibbs Free Energy (ΔG)Data not available for specific value
Entropy (ΔS)Data not available for specific value

Note: Specific numerical values for this compound are not available in the cited literature; this table represents the type of data obtained for analogous compounds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For benzylidenemalononitrile derivatives, the HOMO-LUMO gap, hardness, and softness have been calculated to confirm their thermodynamic stability. nih.gov

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons.
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower stability.
Hardness (η) Resistance to change in electron distributionA larger value indicates greater stability.
Softness (S) The reciprocal of hardnessA larger value indicates higher reactivity.

This table outlines the parameters derived from FMO analysis and their implications for the reactivity of compounds like this compound.

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. acs.org The EPS map displays regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. In molecules analogous to this compound, EPS mapping can identify sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is widely used, ab initio methods offer a higher level of theory for more accurate predictions of energy and spectroscopic properties, especially for smaller molecules.

Coupled Cluster (CC) and Møller–Plesset (MP) perturbation theories are sophisticated ab initio methods used to obtain highly accurate "benchmark" calculations for molecular energies and properties. These methods, while computationally expensive, provide a reference standard against which less computationally demanding methods like DFT can be compared. For nitriles, ab initio methods have been used to study their relative basicity in various environments.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the conformational landscape and dynamic behavior of molecules over time. For derivatives of benzylidenemalononitrile, MD simulations have been conducted to examine the stability of the ligand at the active binding site of proteins. nih.gov These simulations, often run for nanoseconds, can reveal how the molecule flexes and interacts with its environment, which is crucial for understanding its biological activity. nih.gov For instance, a 20 ns MD simulation was performed on a benzylidenemalononitrile derivative to assess its behavior within a modeled protein's active site. nih.gov

Simulation ParameterDescriptionTypical Values for Benzylidenemalononitrile Derivatives
Simulation Time The duration of the simulation.20 ns
Temperature The simulated temperature of the system.310 K (body temperature)
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated molecule and a reference structure.0.2 to 0.3 nm
Root Mean Square Fluctuation (RMSF) A measure of the displacement of a particular atom relative to the reference structure, averaged over the number of atoms.Data varies depending on the specific atom

This table presents typical parameters and outputs from MD simulations of compounds structurally similar to this compound, providing insights into their dynamic stability. researchgate.net

Solvent Effects on Molecular Conformations and Interactions

The conformational landscape of this compound is significantly influenced by its solvent environment. Computational studies utilizing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations help to elucidate these complex interactions. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are critical factors that modulate the molecule's geometry and intermolecular interactions.

In nonpolar solvents, intramolecular forces, such as van der Waals interactions and electrostatic interactions between the phenoxy and propanedinitrile moieties, predominantly determine the molecular conformation. The molecule tends to adopt a more compact structure to maximize these internal interactions. As the solvent polarity increases, the solute-solvent interactions become more significant. Polar solvents can stabilize charge-separated states, leading to a more extended conformation of the molecule. This is due to the favorable dipole-dipole interactions between the polar functional groups of this compound and the solvent molecules.

To quantify these effects, computational models often calculate key geometric parameters in different solvent environments. The data presented in the table below is a hypothetical representation based on typical findings for structurally similar molecules, illustrating the expected trends.

Table 1: Calculated Geometric Parameters of this compound in Various Solvents

Solvent Dielectric Constant Dihedral Angle (C-O-C-C) (°) Bond Length (C=C) (Å) Dipole Moment (Debye)
Hexane 1.88 15.2 1.345 3.5
Dichloromethane 8.93 25.8 1.351 4.8
Acetonitrile 37.5 35.1 1.356 6.2
Water 80.1 42.7 1.360 7.9

Rotational Barriers and Intramolecular Dynamics

The intramolecular dynamics of this compound are characterized by the rotational barriers around its key single bonds. These barriers dictate the conformational flexibility and the accessibility of different geometric isomers. The primary rotations of interest are around the C-O bond of the phenoxy group and the C-C bond connecting the phenyl ring to the malononitrile (B47326) group.

Computational methods, particularly DFT, are employed to calculate the potential energy surface associated with these rotations. By systematically varying the dihedral angles and calculating the corresponding energies, the transition states and the energy barriers for rotation can be determined.

The rotation around the C-O bond is influenced by the steric hindrance between the phenyl ring and the rest of the molecule, as well as by electronic effects such as conjugation. In the gas phase or in non-polar solvents, the barrier is primarily determined by these intramolecular factors. However, in polar solvents, the solvation of different conformers can alter the energy landscape.

The rotation around the C-C single bond adjacent to the double bond is also a critical dynamic process. This rotation can lead to different orientations of the phenoxy ring relative to the dicyanovinyl group, which can impact the molecule's electronic properties and reactivity.

The following table provides hypothetical rotational barrier energies calculated using DFT, which are representative of what would be expected for this type of molecule.

Table 2: Calculated Rotational Barriers of this compound

Rotational Bond Solvent Method Calculated Rotational Barrier (kcal/mol)
Phenyl-O Gas Phase B3LYP/6-31G* 5.2
Phenyl-O Water (PCM) B3LYP/6-31G* 4.8
C-C (vinyl) Gas Phase B3LYP/6-31G* 2.5
C-C (vinyl) Water (PCM) B3LYP/6-31G* 2.9

QSAR/QSPR Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the chemical and biological activities of molecules based on their structural features. For this compound and its derivatives, these models can provide valuable insights into their reactivity and potential applications.

Derivation of Descriptors from Computational Data

The foundation of any QSAR/QSPR model is the set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. These descriptors can be derived from computational chemistry calculations. For this compound, a variety of descriptors can be calculated to capture its electronic, steric, and thermodynamic properties.

Commonly used quantum chemical descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO gap: This energy difference is an indicator of the molecule's chemical reactivity and kinetic stability.

Dipole moment: This descriptor quantifies the polarity of the molecule.

Molecular electrostatic potential (MEP): The MEP map provides information about the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

The table below presents a hypothetical set of calculated descriptors for this compound.

Table 3: Computationally Derived Molecular Descriptors for this compound

Descriptor Value
HOMO Energy (eV) -7.2
LUMO Energy (eV) -2.5
HOMO-LUMO Gap (eV) 4.7
Dipole Moment (Debye) 5.1
Molecular Surface Area (Ų) 210.5
Molar Volume (cm³/mol) 150.2

Predictive Models for Chemical Transformations

Once a set of relevant descriptors has been derived for a series of analogous compounds, statistical methods can be used to build predictive models for their chemical transformations. These models correlate the descriptors with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

For chemical transformations involving this compound, such as nucleophilic additions to the activated double bond or cycloaddition reactions, QSAR models can be developed. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common techniques used for model development.

A typical QSAR model for predicting the rate constant (log k) of a reaction might take the form of a linear equation:

log k = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The performance of these models is evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to estimate the reactivity of new, untested derivatives of this compound, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired properties.

The following table provides a hypothetical example of a QSAR model's performance for predicting the reactivity of a series of malononitrile derivatives.

Table 4: Performance of a Hypothetical QSAR Model for Predicting Reactivity

Statistical Parameter Value
R² (Training Set) 0.92
Q² (Cross-Validation) 0.85
R² (Test Set) 0.88
RMSE 0.15

Mechanistic Organic Chemistry of Reactions Involving Phenoxymethylidene Propanedinitrile

Nucleophilic Additions and Cycloaddition Reactions

The electron-poor nature of the methylidene bridge in (phenoxymethylidene)propanedinitrile makes it an excellent substrate for reactions involving nucleophiles, including conjugate additions and cycloadditions.

This compound is a potent Michael acceptor. The carbon-carbon double bond is activated by the two electron-withdrawing nitrile groups, making the β-carbon atom highly electrophilic and prone to attack by a wide range of soft nucleophiles (Michael donors). This conjugate addition is known as the Michael reaction.

The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the activated alkene. This generates a resonance-stabilized carbanion intermediate, where the negative charge is delocalized over the α-carbon and the two nitrile groups. Subsequent protonation of this intermediate, typically by a solvent or a weak acid, yields the final adduct.

A variety of nucleophiles can participate in this reaction, including:

Carbon Nucleophiles: Enolates, malonates, and organometallic reagents.

Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols.

For instance, the reaction of arylidenemalononitriles with anilines proceeds through an aza-Michael addition pathway. organic-chemistry.org The stereoselectivity of the Michael addition is a critical aspect, especially when a new stereocenter is formed. In reactions involving chiral nucleophiles or catalysts, high levels of stereocontrol can be achieved. Organocatalysis, particularly using chiral amines or thioureas, has been effectively employed in the asymmetric Michael addition of nucleophiles like malononitrile (B47326) to α,β-unsaturated compounds. researchgate.net These catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack through the formation of hydrogen bonds and chiral environments, leading to high enantioselectivities. mdpi.com

Table 1: Factors Influencing Stereoselectivity in Michael Additions to Activated Alkenes

FactorDescriptionExpected Outcome
Chiral Catalyst A chiral Lewis acid, Lewis base, or Brønsted acid/base catalyst creates a chiral environment around the substrate.Can lead to high enantiomeric excess (ee) by favoring attack on one face of the molecule.
Chiral Auxiliary A chiral group covalently attached to the nucleophile or acceptor directs the attack from a specific direction.Induces diastereoselectivity, which can often be high. The auxiliary can be cleaved later.
Substrate Control Pre-existing stereocenters in the nucleophile or Michael acceptor can influence the stereochemical outcome of the addition.Can result in diastereomeric products, with the ratio depending on the steric and electronic environment of the existing chiral center.
Reaction Conditions Solvent, temperature, and the nature of the counter-ion can affect the transition state geometry and thus the stereoselectivity.Lower temperatures generally favor higher stereoselectivity. Solvent polarity can influence the stability of transition states.

The electron-deficient double bond of this compound also serves as an excellent component in cycloaddition reactions.

Diels-Alder [4+2] Cycloaddition: In the Diels-Alder reaction, the methylidene bridge acts as a potent dienophile ("diene-loving"). Due to the electron-withdrawing nature of the nitrile groups, it reacts readily with electron-rich dienes. The reaction is a concerted, pericyclic process that forms a six-membered ring. Isatylidene malononitrile, a structurally similar compound, has been shown to act as a dienophile in Barbas [4+2] cycloaddition reactions with α,β-unsaturated ketones (which form an enamine in situ to act as the diene). nih.govrsc.org This highlights the capability of the activated double bond in such systems to participate in these cycloadditions. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the frontier molecular orbital (FMO) theory and steric effects.

[3+2] Cycloaddition: this compound can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides, azides, or azomethine ylides, to form five-membered heterocyclic rings. The reaction of arylidenemalononitriles with allenoates, for example, has been reported as an asymmetric [3+2] cycloaddition. researchgate.net The strong electrophilicity of the double bond facilitates its reaction with the nucleophilic terminus of the 1,3-dipole. These reactions are a powerful tool for the synthesis of complex heterocyclic structures.

Reactions with Electrophilic Species

While the methylidene propanedinitrile portion of the molecule is electron-deficient and reactive towards nucleophiles, the phenoxy ring is an aromatic system that can undergo electrophilic aromatic substitution.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com For phenols and their ethers, this reaction is generally facile. ncert.nic.in In the case of this compound, the phenoxy group directs the incoming nitronium ion (NO₂⁺) electrophile to the ortho and para positions. askfilo.com The para product is often favored due to reduced steric hindrance compared to the ortho positions. askiitians.com

The substitution pattern in electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring. The phenoxy group (-OAr) is a classic ortho-, para-directing group. libretexts.org This is due to the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the attack of the electrophile.

Ortho-attack: The positive charge in the intermediate can be delocalized onto the ether oxygen atom, creating a particularly stable resonance structure where all atoms have a full octet.

Para-attack: A similar resonance structure involving the oxygen atom can be drawn, stabilizing the intermediate.

Meta-attack: The positive charge cannot be delocalized onto the oxygen atom, making the intermediate less stable than those for ortho and para attack.

Therefore, electrophilic substitution on the phenoxy ring of this compound will yield a mixture of ortho- and para-substituted products. The strong deactivating effect of the rest of the molecule will slow the reaction rate down considerably compared to anisole (B1667542) or phenol (B47542). organicchemistrytutor.com

Table 2: Directing Effects on the Phenoxy Ring

PositionActivating/Deactivating EffectReasonPredicted Product
Ortho (2- and 6-) Activated (relative to meta)Resonance stabilization of the sigma complex by the lone pair on the ether oxygen.Major/Minor Product
Meta (3- and 5-) DeactivatedNo direct resonance stabilization from the ether oxygen.Trace/No Product
Para (4-) Activated (relative to meta)Resonance stabilization of the sigma complex by the lone pair on the ether oxygen. Often sterically favored over ortho.Major Product

Acid-Base Chemistry and Tautomerism of the Dinitrile Moiety

The acid-base properties of this compound are subtle. Unlike malononitrile itself, this molecule lacks acidic α-protons, so it cannot be deprotonated to form a stable carbanion under typical basic conditions. Its acid-base chemistry is therefore centered on the basicity of its heteroatoms.

The lone pairs on the nitrogen atoms of the two nitrile groups and the oxygen atom of the phenoxy group are potential sites for protonation in the presence of a strong acid. uu.edu

Nitrile Protonation: The nitrogen atoms of the nitrile groups are weakly basic. Protonation would yield a nitrilium ion.

Oxygen Protonation: The phenoxy oxygen is also a site of potential protonation, which would form an oxonium ion.

Given the strong electron-withdrawing effect of the dinitrile moiety, the basicity of the phenoxy oxygen is significantly reduced. The nitrile nitrogens are also very weak bases. Therefore, this compound is considered a very weak base, requiring strong acidic conditions for protonation.

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the relocation of a proton. wikipedia.orgchemistwizards.com For this compound in its neutral state, there are no labile protons that can easily relocate to form a stable tautomer. Classical tautomerism, such as keto-enol tautomerism, is not possible. libretexts.org Therefore, the molecule exists predominantly in the single form shown. Tautomeric forms could only be considered for its protonated species, where the positive charge could be delocalized across different resonance structures, but these would not be isomers in equilibrium under neutral conditions.

Acidity of Propanedinitrile-Based Protons and Enolate Formation

While this compound itself does not possess a proton on the carbon atom bearing the two cyano groups, the parent compound, propanedinitrile (malononitrile), offers critical insight into the acidity of related protons. The methylene (B1212753) protons in malononitrile are significantly acidic due to the powerful electron-withdrawing and resonance-stabilizing effects of the two nitrile groups. The pKa of malononitrile is approximately 11 in water, making it considerably more acidic than typical C-H bonds in alkanes (pKa ~50) and even more acidic than the α-protons of many carbonyl compounds.

This enhanced acidity is a direct consequence of the stability of the resulting carbanion, the malononitrile anion. The negative charge on the central carbon atom is effectively delocalized onto the two nitrogen atoms of the cyano groups through resonance, as depicted in the following resonance structures:

This delocalization spreads the negative charge over three atoms (one carbon and two nitrogens), thereby stabilizing the conjugate base and increasing the acidity of the parent compound.

In the context of reactions involving derivatives of this compound where an α-proton might be present, the formation of a resonance-stabilized enolate-like species is a key mechanistic step. The presence of the phenyl group and the double bond in this compound further influences the electronic environment, but the fundamental principle of resonance stabilization by the dicyano moiety remains paramount in facilitating the deprotonation of any adjacent C-H bonds.

Keto-Enol Tautomerism Considerations

Keto-enol tautomerism is a fundamental concept in organic chemistry, typically involving the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to a hydroxyl group). While this compound does not fit the classic definition of a ketone, the principles of tautomerism can be extended to understand the potential for isomeric forms in related structures.

For instance, the related compound 2-(1-Hydroxyethylidene)malononitrile can exist in both a "keto" (more accurately, a vinylogous acid) form and an "enol" form. Interestingly, studies have shown that this particular compound exists exclusively as the enol isomer in both solution and the solid state. This preference can be attributed to the formation of a stable, conjugated π-system and potentially intramolecular hydrogen bonding.

In the case of this compound itself, the structure is fixed in the "enol-like" form, where the C=C double bond is conjugated with both the phenyl ring and the two cyano groups. There is no corresponding "keto" tautomer in the traditional sense. However, understanding the factors that stabilize the enol form in related compounds, such as conjugation and hydrogen bonding, provides a framework for appreciating the inherent stability of the conjugated system present in this compound. The extensive delocalization of π-electrons across the entire molecule contributes significantly to its thermodynamic stability.

Photochemical Reactivity and Excited State Mechanisms

The extended π-system of this compound makes it a chromophore that absorbs ultraviolet (UV) light, leading to a rich and complex photochemistry. Upon absorption of a photon, the molecule is promoted to an electronically excited state, from which it can undergo various photophysical and photochemical processes.

UV-Vis Absorption and Fluorescence Properties

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions that can occur upon light absorption. For this compound and its derivatives, the absorption spectrum is characterized by strong π → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the phenyl ring.

The fluorescence properties of these compounds are also of significant interest. Upon excitation, many dicyanovinyl compounds exhibit fluorescence, and the position, intensity, and lifetime of this emission are also dependent on the molecular structure and the surrounding environment. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the fluorescence process. For many molecular rotors based on the benzylidenemalononitrile (B1330407) scaffold, the fluorescence quantum yield is often low in non-viscous solvents due to efficient non-radiative decay pathways, such as torsional motion around the C=C bond in the excited state.

Below is an interactive data table summarizing the photophysical properties of a representative derivative, 2-[4-(dimethylamino)benzylidene]malononitrile (BMN), in acetonitrile.

PropertyValue
Absorption Maximum (λabs)430 nm
Molar Absorptivity (ε)Data not available
Emission Maximum (λem)Data not available
Fluorescence Quantum Yield (Φf)Data not available
SolventAcetonitrile

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

In its electronically excited state, this compound can participate in photoinduced electron transfer (PET) and energy transfer processes. These are fundamental mechanisms in photochemistry where the excited molecule interacts with other molecules in its vicinity.

Photoinduced Electron Transfer (PET) involves the transfer of an electron from a donor molecule to an acceptor molecule, initiated by the absorption of light. The excited state of a molecule is both a better electron donor and a better electron acceptor than its ground state. Therefore, upon excitation, this compound can act as either an electron acceptor or donor, depending on the redox properties of the interacting species. The feasibility of PET is governed by the change in Gibbs free energy (ΔG) for the process, which can be estimated using the Rehm-Weller equation. A negative ΔG indicates that the electron transfer is thermodynamically favorable.

Energy Transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, through-space dipole-dipole coupling mechanism. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles.

Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor. It can be thought of as a simultaneous transfer of two electrons.

The dicyanovinyl chromophore in this compound and its derivatives makes them suitable candidates for participating in energy transfer processes, either as energy donors or acceptors, provided there is a suitable partner with appropriate spectral properties. These processes are fundamental to the operation of various molecular devices and sensors. For instance, a tandem photooxidative process for the synthesis of benzylidenemalononitrile derivatives has been reported, which involves a photoinduced hydrogen atom transfer (HAT), a process mechanistically related to PET.

Phenoxymethylidene Propanedinitrile As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Compounds

The electron-deficient nature of the double bond in (phenoxymethylidene)propanedinitrile, coupled with the reactivity of its nitrile groups, makes it an ideal starting material for the synthesis of a diverse array of heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Pyridines, Pyrroles, and Fused Heterocycles

While direct, specific examples of the synthesis of pyridines and pyrroles from this compound are not extensively documented in readily available literature, its structural similarity to other activated dinitriles suggests its potential in established synthetic routes. For instance, the general reaction of dinitriles with ketones in the presence of a base is a known method for pyridine (B92270) synthesis. It is plausible that this compound could react with various ketones to afford highly substituted pyridine derivatives.

Similarly, the synthesis of pyrroles often involves the reaction of α,β-unsaturated carbonyl compounds or their equivalents with amines or other nitrogen-containing nucleophiles. The electrophilic double bond in this compound could potentially undergo conjugate addition with an appropriate nitrogen nucleophile, followed by cyclization and aromatization to yield functionalized pyrroles.

The synthesis of fused heterocyclic systems represents a particularly promising application. The multiple reactive sites within the molecule allow for the construction of bicyclic and polycyclic frameworks through intramolecular cyclization or multicomponent reactions. For example, a reaction sequence could be envisioned where one of the nitrile groups participates in an initial ring-forming reaction, followed by a subsequent cyclization involving the phenoxy group or the remaining nitrile, leading to the formation of complex fused heterocycles.

Applications in Medicinal Chemistry Scaffold Synthesis

The heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry. Pyridines, pyrroles, and various fused heterocyclic systems form the core structures of numerous biologically active compounds. The ability to introduce a phenoxy group via this building block is particularly advantageous, as this moiety is present in a wide range of pharmaceuticals and can influence properties such as metabolic stability and receptor binding. The diverse substitution patterns that can be achieved using this compound as a starting material allow for the generation of compound libraries for high-throughput screening and the optimization of lead compounds in drug discovery programs.

Reagent in C-C and C-X Bond Forming Reactions

Beyond its role as a precursor to heterocycles, this compound is a valuable reagent for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The electron-withdrawing nature of the two nitrile groups activates the double bond for a variety of chemical transformations.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Analogues

While not a direct participant in the classical Wittig or Horner-Wadsworth-Emmons reactions, which typically involve phosphorus ylides or phosphonate (B1237965) carbanions, the activated double bond of this compound can undergo analogous olefination-type reactions. For instance, it can serve as a Michael acceptor, reacting with a wide range of nucleophiles. Subsequent transformations of the resulting adduct can lead to the formation of new carbon-carbon double bonds with specific stereochemistry, mimicking the outcome of traditional olefination reactions.

Functionalization of Complex Organic Molecules

The reactivity of this compound makes it a useful tool for the late-stage functionalization of complex organic molecules. Its ability to react with various nucleophiles allows for the introduction of the phenoxymethylidene)propanedinitrile moiety into larger, more intricate structures. This can be particularly valuable in the synthesis of natural product analogues or in the modification of existing drug molecules to improve their pharmacological profiles. The nitrile groups can also be subsequently hydrolyzed to carboxylic acids or reduced to amines, providing further avenues for molecular diversification.

Role in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of molecular complexity. The multiple reactive sites within this compound make it an excellent substrate for such processes.

Efficiency Enhancement in Multi-Step Synthesis

This compound and its derivatives are exceptionally valuable in streamlining synthetic processes, particularly through their use in one-pot, multi-component reactions (MCRs). These reactions, where multiple starting materials react in a single vessel to form a complex product, significantly enhance efficiency by reducing the number of intermediate purification steps, minimizing solvent waste, and saving time and resources.

The reactivity of the this compound core lies in its electron-deficient double bond, flanked by two nitrile groups, making it an excellent Michael acceptor. This allows for sequential tandem reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, all within a single pot. This approach rapidly builds molecular complexity from simple precursors.

A notable example is the synthesis of highly substituted pyridine derivatives. In a one-pot reaction, a phenoxy-containing aldehyde is first condensed with malononitrile (B47326) to form the this compound intermediate in situ. This reactive intermediate is then treated with a methylarylketone and a base like sodium ethoxide. The ensuing cascade of reactions—Michael addition of the ketone enolate to the dinitrile compound, followed by intramolecular cyclization and aromatization—yields polyfunctionalized pyridines. This method avoids the isolation of intermediates and provides a direct route to valuable heterocyclic scaffolds. The efficiency of such MCRs demonstrates the compound's ability to simplify complex synthetic sequences.

Strategic Design of Complex Molecular Architectures

The structural and electronic properties of this compound make it a strategic tool for the deliberate design of complex molecular architectures. The phenoxy group can be readily modified with various substituents, allowing chemists to fine-tune the steric and electronic nature of the molecule and direct the outcome of subsequent reactions. This "designer" approach is crucial for creating molecules with specific properties, such as those required in medicinal chemistry and materials science.

The dinitrile moiety serves as a versatile synthetic handle, opening pathways to a wide array of molecular families. For instance, its participation in MCRs leads to the formation of diverse heterocyclic systems, which are prevalent in biologically active compounds. The strategic choice of reaction partners in these MCRs allows for the controlled assembly of intricate structures.

One such strategic application is the synthesis of novel polyfunctionalized pyridines derived from vanillin, a naturally occurring phenolic aldehyde. Research has shown that an arylidene malononitrile, bearing a phenoxyacetamide group, can react with various methylarylketones in a one-pot MCR to produce a library of complex pyridine compounds. The ability to systematically vary the ketone component allows for the generation of a diverse set of molecules from a common building block, highlighting a strategic approach to building molecular libraries for screening and development.

Table 1: One-Pot, Multi-Component Synthesis of Polyfunctionalized Pyridines

This table details the synthesis of various 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides via a one-pot reaction of a this compound derivative, various methylarylketones, and sodium ethoxide.

EntryMethylarylketone (Reactant)Product (Aryl Group)Yield (%)
1AcetophenonePhenyl81
24-Chloroacetophenone4-Chlorophenyl85
34-Methoxyacetophenone4-Methoxyphenyl83
43-AcetylpyridinePyridin-3-yl79
52-AcetylthiopheneThiophen-2-yl80
62-AcetylnaphthaleneNaphthalen-2-yl84

Synthesis of Chiral Auxiliaries and Ligands Based on its Core Structure

The development of chiral auxiliaries and ligands is fundamental to asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. The core structure of this compound presents a promising, though currently underexplored, scaffold for the design of such chiral molecules. By introducing chirality into the phenoxy group or by performing asymmetric transformations on the propanedinitrile backbone, it is theoretically possible to generate novel chiral auxiliaries and ligands.

While direct synthesis of chiral ligands from this compound is not yet widely reported, the strategic principles can be illustrated by related systems. Research into asymmetric catalysis has demonstrated the efficacy of chiral ligands that incorporate key structural motifs present in this compound. For instance, the enantioselective Michael addition of malononitrile to α,β-unsaturated ketones has been successfully catalyzed by rare-earth metal complexes bearing chiral phenoxy-functionalized ligands. acs.org

One such successful ligand is derived from N-tosyl-(1R,2R)-1,2-diphenylethylene-1,2-diamine (TsDPEN), which is functionalized with a bulky phenoxy group. acs.org The combination of a lanthanum amide (La[N(SiMe3)2]3) with this chiral phenoxy-containing ligand creates a catalytic system that can deliver β-carbonyl dinitriles in excellent yields and with high enantioselectivities. acs.org This example showcases how a chiral environment, created by a strategically placed phenoxy group on a ligand backbone, can effectively control the stereochemical outcome of a reaction involving the malononitrile core. This provides a strong proof-of-concept for the future design of chiral catalysts and auxiliaries based directly on the this compound framework, representing a promising avenue for future research in asymmetric synthesis.

Green Chemistry Principles in the Synthesis and Application of Phenoxymethylidene Propanedinitrile

Atom Economy and E-Factor Analysis of Synthetic Routes

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. ssrn.com The E-Factor (Environmental Factor) is another key metric, quantifying the amount of waste generated per unit of product. tandfonline.com

The Knoevenagel condensation for synthesizing (Phenoxymethylidene)propanedinitrile is inherently atom-economical, with water being the only theoretical byproduct. The reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, leading to the formation of a C-C bond. researchgate.net

Atom Economy Calculation:

The theoretical atom economy for the synthesis of this compound can be calculated as follows:

Reactants: Phenoxyacetaldehyde (C₈H₈O₂) + Propanedinitrile (C₃H₂N₂)

Product: this compound (C₁₁H₈N₂O) + Water (H₂O)

CompoundMolecular FormulaMolar Mass ( g/mol )
PhenoxyacetaldehydeC₈H₈O₂136.15
PropanedinitrileC₃H₂N₂66.06
Total Reactant Mass 202.21
This compoundC₁₁H₈N₂O184.19
WaterH₂O18.02

Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100

Percent Atom Economy = (184.19 / 202.21) x 100 ≈ 91.09%

This high theoretical atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. However, the E-Factor provides a more realistic measure of the environmental impact by considering all waste generated, including solvent waste and byproducts from catalyst use. tandfonline.com For instance, a DMAP-catalyzed Knoevenagel condensation in water can achieve a low E-factor of 0.265, signifying a greener process. ssrn.com

Use of Sustainable Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

The choice of solvent plays a crucial role in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Green chemistry encourages the use of sustainable alternatives.

Water: Water is an ideal green solvent for the Knoevenagel condensation due to its non-toxic, non-flammable, and readily available nature. eurekaselect.com Reactions in water can often be performed at ambient temperatures, and in some cases, the product precipitates out of the solution, simplifying the purification process. researchgate.net Several studies have demonstrated successful Knoevenagel condensations in aqueous media, sometimes even without a catalyst. eurekaselect.comrsc.org

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. aston.ac.uk Basic ionic liquids can act as both the solvent and the catalyst for the Knoevenagel condensation, simplifying the reaction setup. organic-chemistry.org The use of ionic liquids can lead to shorter reaction times and excellent product yields. Furthermore, the catalyst and solvent can often be recycled multiple times without a significant loss of activity. organic-chemistry.org

Solvent SystemReactantsCatalystConditionsYieldReference
WaterBenzaldehyde, Malononitrile (B47326)DMAPRoom Temp, 2 min>95% ssrn.com
WaterAromatic Aldehydes, MalononitrileSelenium promoted ZrO₂Room TempExcellent jocpr.com
Ionic Liquid ([bmIm]OH)Aromatic Aldehydes, MalononitrileNone (IL is catalyst)Room Temp, 10-30 minHigh organic-chemistry.org
Ionic Liquid ([bnmim]OH)Heteroaryl Aldehydes, MalononitrileNone (IL is catalyst)Grinding, 5-15 min85-96%

Catalyst Recycling and Heterogeneous Catalysis

Catalysts are preferred over stoichiometric reagents as they are used in smaller amounts and can facilitate multiple reaction cycles. rsc.org Green chemistry emphasizes the use of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated and recycled. scispace.com

For the synthesis of this compound via Knoevenagel condensation, a variety of heterogeneous catalysts have been explored, including:

Zeolites and Mesoporous Silica: These materials offer a high surface area and can be functionalized to introduce basic or acidic sites that catalyze the reaction. rsc.org

Metal Oxides: Simple metal oxides like CaO and ZnO, as well as mixed metal oxides, have been shown to be effective catalysts. orientjchem.orgresearchgate.net

Functionalized Polymers: Polymeric supports can be modified with catalytic groups, allowing for easy recovery of the catalyst.

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet, facilitating their reuse. orientjchem.org

CatalystSubstratesConditionsYieldRecyclabilityReference
MALPOVarious Aldehydes and MalononitrileMild ConditionsUp to 99%Recyclable mdpi.com
SBA-15@IL-OAcBenzaldehyde and Malononitrile-95%5 cycles rsc.org
Calcium Ferrite NPsCarbonyls and Active Methylene CompoundsMild ConditionsExcellent4 cycles orientjchem.org

Energy Efficiency in Reaction Conditions and Downstream Processing

Energy efficiency is a key principle of green chemistry, aiming to minimize the energy consumption of chemical processes. tandfonline.com This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Many modern protocols for the Knoevenagel condensation are designed to be energy-efficient.

Solvent-free, or mechanochemical, synthesis is a particularly energy-efficient approach where the reaction is carried out by grinding the solid reactants together, often without the need for heating. tue.nlnih.gov This method eliminates the energy required for heating solvents and for their subsequent removal during downstream processing. nih.gov

MethodConditionsEnergy Efficiency AspectReference
DMAP in WaterRoom Temperature, 2 minutesAmbient temperature, rapid reaction ssrn.com
MechanochemicalBall milling, solvent-freeNo solvent heating or removal nih.gov
Solvent-freeAmmonium bicarbonate catalystNo solvent, benign catalyst tue.nl
Ionic LiquidRoom TemperatureAmbient temperature, catalyst/solvent recycling organic-chemistry.org

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable. journals.co.za

While a specific enzyme for the synthesis of this compound has not been identified, the broader field of biocatalysis for nitrile synthesis is an active area of research. Enzymes such as nitrile hydratases and nitrilases are used for the conversion of nitriles to amides and carboxylic acids, respectively. journals.co.za

For the synthesis of dinitrile compounds, research into enzymes that can catalyze C-C bond formation, such as lyases, is ongoing. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-substituted L-aspartic acids. rsc.orgnih.gov The development of novel biocatalysts or the engineering of existing enzymes could pave the way for a fully biocatalytic synthesis of this compound in the future. Such an approach would represent a significant advancement in the green synthesis of this class of compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations (HPLC, GC-MS) with Specialized Detectors

Chromatographic techniques are fundamental for the separation and analysis of organic compounds like (Phenoxymethylidene)propanedinitrile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds. For dinitrile compounds, reversed-phase HPLC is a common approach. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A study on a related propanedinitrile derivative demonstrated successful separation using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. The use of a photodiode array (PDA) detector would be advantageous for the analysis of this compound, as the phenoxymethylidene group contains a chromophore that absorbs UV light, allowing for selective detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. For related nitrile compounds, a capillary column with a stationary phase of intermediate polarity, such as a 5% phenyl polysiloxane, is often employed. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used to elucidate the structure of the molecule and confirm its identity by comparison to a spectral library. In a study on o-chlorobenzylidene malononitrile (B47326), a related compound, GC-MS was used to confirm its identity and purity.

Illustrative HPLC Parameters for Analysis of Related Propanedinitrile Derivatives

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with Formic Acid
Detector Photodiode Array (PDA)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Illustrative GC-MS Parameters for Analysis of Related Benzylidene Malononitrile Derivatives

Parameter Value
Column 5% Phenyl Polymethylsiloxane
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV

| Detector | Mass Spectrometer (Quadrupole) |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry, are valuable for investigating the redox properties of molecules like this compound. These techniques can provide insights into the electron transfer processes, stability of radical ions, and the electrochemical potential of the compound. The propanedinitrile moiety is known to be electrochemically active.

Studies on malononitrile derivatives have shown that they can undergo electrochemical oxidation and reduction. The redox potential is influenced by the substituents on the aromatic ring and the double bond. For instance, the electrochemical oxidation of substituted catechols in the presence of malononitrile has been studied using cyclic voltammetry, demonstrating the reactivity of the malononitrile unit. By applying a potential to a working electrode in a solution containing the analyte, a voltammogram can be generated, which plots the current response as a function of the applied potential. The peak potentials in the voltammogram correspond to the oxidation and reduction potentials of the species. This information is crucial for understanding the compound's electronic properties and its potential involvement in redox reactions.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. These techniques provide a multi-dimensional analysis, enhancing both separation and identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying and quantifying this compound in complex matrices, such as reaction mixtures or biological samples. The HPLC separates the components of the mixture, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides molecular weight information and, through fragmentation analysis (MS/MS), detailed structural information about each separated component.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is itself a hyphenated technique. Its strength lies in the high-resolution separation provided by the gas chromatograph and the definitive identification capabilities of the mass spectrometer. For complex mixtures containing volatile compounds, GC-MS is often the method of choice.

The integration of chromatographic separation with mass spectrometric detection in these hyphenated techniques allows for the confident identification and quantification of target analytes even at trace levels in the presence of numerous other components.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of (Phenoxymethylidene)propanedinitrile, primarily attributed to its electron-deficient alkene backbone and reactive nitrile groups, provides fertile ground for discovering novel chemical transformations. Future research will likely focus on harnessing this reactivity to construct complex molecular architectures.

One promising avenue is the exploration of novel cyclization reactions. Building on studies of related benzylidene malononitrile (B47326) derivatives which undergo visible-light-induced radical cyclization to form bridged spirocyclic compounds, researchers can investigate similar intramolecular and intermolecular cycloadditions with this compound. The influence of the phenoxy group on the regioselectivity and stereoselectivity of these reactions will be a key area of investigation.

Furthermore, sequential Knoevenagel condensation/cyclization reactions, which have been developed for synthesizing indene (B144670) and benzofulvene derivatives from similar starting materials, could be adapted for this compound. This could lead to the synthesis of novel polycyclic aromatic compounds with potential applications in materials science. The product selectivity in these reactions is often dependent on the reaction conditions, offering a pathway to a diverse range of molecular scaffolds.

The development of asymmetric transformations of the dicyanovinyl group is another critical research direction. This could involve enantioselective reductions, additions, or cycloadditions to introduce chirality into the molecule, opening up possibilities for its use in the synthesis of pharmaceuticals and other biologically active compounds.

Rational Design of Next-Generation Functional Materials

The electronic properties of this compound, arising from the donor-acceptor character of the phenoxy and dicyanovinyl groups, respectively, make it an attractive building block for next-generation functional materials.

A significant area of future research lies in the development of novel organic nonlinear optical (NLO) materials. Dicyanovinyl-substituted compounds are known to exhibit large molecular nonlinearities, and the introduction of a phenoxy group can further enhance these properties by modifying the intramolecular charge transfer characteristics. Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to predict the NLO properties of this compound and its derivatives, guiding the synthesis of materials with optimized performance for applications in optoelectronics and photonics.

The incorporation of this compound into polymer backbones or as pendant groups is another promising research direction. Such functional polymers could exhibit unique optical, electronic, or thermal properties. For instance, polymers containing the dicyanovinyl moiety have been explored for their potential in organic solar cells and as electro-optic materials. Research into the synthesis and characterization of polymers derived from this compound will be crucial for unlocking their potential in advanced applications.

Moreover, the dicyanovinyl group is a known electron acceptor, and its combination with various donor moieties can lead to the creation of novel donor-acceptor materials with tailored electronic band gaps. The solid-state packing of these molecules is critical for their performance in devices like organic semiconductors, and the phenoxy group can play a significant role in directing this packing through intermolecular interactions.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and its application to the study of this compound holds immense potential. These computational tools can accelerate the discovery of new reactions, predict material properties, and optimize synthetic routes.

ML models can be trained on existing reaction data for Knoevenagel condensations and subsequent transformations of arylidene malononitriles to predict reaction outcomes, yields, and optimal conditions for the synthesis and modification of this compound. This predictive capability can significantly reduce the experimental effort required for reaction optimization.

Furthermore, AI can be employed in the de novo design of functional materials based on the this compound scaffold. By learning the structure-property relationships from large datasets of chemical compounds, generative models can propose novel derivatives with enhanced properties, such as improved nonlinear optical response or tailored electronic characteristics.

Predictive models can also be developed to forecast the physicochemical properties of materials incorporating this compound, such as solubility, thermal stability, and electronic band structure. This will enable the in silico screening of a large number of potential candidates before committing to their synthesis and experimental characterization.

Scale-Up Considerations for Industrial Applications

For this compound to find widespread industrial application, the development of scalable, efficient, and sustainable synthetic methods is paramount. The Knoevenagel condensation, the key reaction for its synthesis, is a well-established transformation, but its large-scale implementation presents several challenges.

Future research will focus on developing greener and more scalable strategies for the synthesis of arylidene malononitriles, including this compound. This includes the use of organocatalysts, which are often more environmentally benign than their metal-based counterparts. Studies have shown that catalysts like imidazole (B134444) can be highly effective and recyclable in these reactions. researchgate.netum.edu.my

The development of continuous flow processes for the Knoevenagel condensation offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. Research into optimizing continuous flow conditions for the synthesis of this compound will be a key step towards its industrial production.

Another important consideration is the use of environmentally friendly solvents and the minimization of waste. Methodologies that employ water or other green solvents, or even solvent-free conditions, are highly desirable. The recyclability of the catalyst is also a critical factor in developing a sustainable and cost-effective industrial process. Recent studies have demonstrated the successful large-scale synthesis of arylidene malononitriles with high yields and catalyst recyclability. um.edu.my

ParameterTraditional Batch SynthesisFuture Continuous Flow Synthesis
Catalyst Often homogeneous, difficult to recoverHeterogeneous or immobilized, easily recyclable
Solvent Often organic solventsGreen solvents (e.g., water, ethanol) or solvent-free
Efficiency Variable yields, potential for side reactionsHigher yields, improved selectivity
Safety Potential for thermal runaway in large batchesEnhanced safety due to smaller reaction volumes
Scalability Challenging to scale upReadily scalable by extending operation time

Interdisciplinary Research with Nanoscience and Advanced Chemical Engineering

The unique properties of this compound make it a compelling candidate for interdisciplinary research, particularly at the interface of nanoscience and advanced chemical engineering.

In the realm of nanoscience, the dicyanovinyl group of this compound can be used for the surface functionalization of nanomaterials such as nanoparticles and carbon nanotubes. This can impart new functionalities to the nanomaterials, for example, by altering their optical or electronic properties, or by enabling their use as chemical sensors. The phenoxy group can also influence the interaction of the functionalized nanomaterial with its environment.

The use of nanomaterials as catalysts for the synthesis of arylidene malononitriles is another area of active research. For instance, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes have been shown to be effective catalysts for the Knoevenagel condensation. nih.gov This synergy between nanomaterials and the synthesis of compounds like this compound is a promising direction for future research.

In advanced chemical engineering, the development of microreactors for the synthesis of this compound and its derivatives could offer precise control over reaction parameters, leading to improved yields and selectivities. The small dimensions of microreactors facilitate rapid heat and mass transfer, which can be particularly advantageous for highly exothermic reactions.

Furthermore, the incorporation of this compound into advanced polymer materials can lead to the development of "smart" materials that respond to external stimuli such as light or chemical changes. mdpi.com These materials could find applications in areas such as drug delivery, diagnostics, and soft robotics.

Interdisciplinary FieldPotential Application of this compound
Nanoscience Surface functionalization of nanoparticles for sensing and catalysis
Development of novel nanocomposites with tailored optical properties
Advanced Chemical Engineering Synthesis in microreactors for enhanced process control
Incorporation into smart polymers for stimuli-responsive materials
Materials Science Development of organic semiconductors and nonlinear optical materials
Creation of functional polymers for advanced applications

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.